molecular formula C10H12FN B2557749 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1697990-58-1

8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2557749
CAS RN: 1697990-58-1
M. Wt: 165.211
InChI Key: OWMOECWLUAEXIM-UHFFFAOYSA-N
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Description

The molecule “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline, which is a large group of natural products . This molecule contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) .


Synthesis Analysis

The synthesis of tetrahydroisoquinolines (THIQs) has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroisoquinoline core with a fluorine atom at the 8-position and a methyl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 165.21 .

Scientific Research Applications

Tetrahydroisoquinoline in Drug Discovery

Tetrahydroisoquinolines, including 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline, are recognized for their significant potential in therapeutic applications. Initially associated with neurotoxicity, these compounds have evolved to demonstrate diverse medicinal benefits, particularly in preventing Parkinsonism and acting as anticancer antibiotics. The approval of trabectedin for soft tissue sarcomas by the US FDA underscores the critical role of these derivatives in cancer drug discovery. Moreover, their broad therapeutic activities span across various diseases, including malaria, CNS disorders, cardiovascular and metabolic disorders, showing promise for infectious diseases such as tuberculosis, HIV, and leishmaniasis (Singh & Shah, 2017).

Fluorescent Probes for Zinc Ion Determination

The development of fluorescent sensors based on 8-amidoquinoline derivatives, including modifications of this compound, for Zn2+ ion detection in biological and environmental samples is an emerging research area. These derivatives offer improved water solubility and cell membrane permeability, critical for bio-compatibility and effective zinc ion detection. Their fast reactivity and good selectivity make them potent candidates for developing chemosensors for zinc analysis, a vital aspect in understanding cellular functions and environmental monitoring (Mohamad et al., 2021).

Neuroprotective and Antidepressant Potential

The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative related to this compound, has been explored for its neuroprotective, antiaddictive, and antidepressant-like activities in various CNS disorders. It shows a potential therapeutic effect through gentle activation of monoaminergic systems and inhibition of MAO-dependent oxidation, demonstrating its utility in neurodegenerative disease treatment and mental health disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Insights into 8-Hydroxyquinolines

While not directly on this compound, research into 8-hydroxyquinolines provides valuable insights into the broader family of compounds. These studies highlight the significant biological activities of 8-hydroxyquinolines and their derivatives in treating various diseases, including cancer, HIV, and neurodegenerative disorders, through metal chelation and interaction with nuclear proteins and DNA (Gupta, Luxami, & Paul, 2021).

Safety and Hazards

The safety information for “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline” and other THIQs involve further exploration of their biological potential, structural-activity relationship (SAR), and mechanism of action . There is also interest in developing novel THIQ analogs with potent biological activity .

Biochemical Analysis

Biochemical Properties

8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it interacts with dopamine receptors, influencing dopaminergic signaling pathways . These interactions highlight the compound’s potential in modulating neurological functions and treating related disorders.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances dopamine release and inhibits its reuptake, leading to increased dopaminergic activity . This compound also affects gene expression by modulating transcription factors involved in neuroprotection and neuroinflammation . Furthermore, it influences cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, it acts as an agonist at dopamine receptors, enhancing dopaminergic signaling . These actions result in increased neurotransmitter levels and improved neuronal function. The compound also modulates gene expression by interacting with nuclear receptors and transcription factors, leading to changes in protein synthesis and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that its effects on cellular function, such as neurotransmitter release and gene expression, are sustained over several hours. Long-term studies in vivo indicate that chronic administration of the compound can lead to adaptive changes in neuronal signaling pathways and receptor sensitivity.

properties

IUPAC Name

8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMOECWLUAEXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1697990-58-1
Record name 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
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